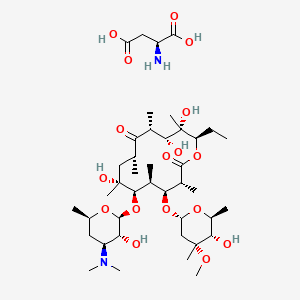
Erythromycin aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythromycin aspartate is an enzyme.
Applications De Recherche Scientifique
Chemical Properties and Preparation
Erythromycin aspartate is synthesized by reacting erythromycin base with aspartic acid or its ammonium salt. The resulting compound is a white crystalline powder that exhibits high solubility in water (over 100 mg/ml at neutral pH) and maintains substantial antibiotic activity against gram-positive bacteria . This solubility allows for various modes of administration, including parenteral routes, which are preferred for achieving optimal therapeutic results.
Treatment of Infections
This compound is primarily used to treat infections caused by gram-positive bacteria. Its effectiveness has been documented in various clinical settings, particularly in patients with penicillin allergies or intolerances. For instance, a case report highlighted the successful use of erythromycin in treating pneumonia in a patient who could not tolerate penicillin, demonstrating its role as an alternative antibiotic .
Gastrointestinal Applications
Recent studies have investigated the use of erythromycin prior to endoscopy for acute upper gastrointestinal hemorrhage. A meta-analysis of randomized controlled trials indicated that erythromycin may improve gastric mucosa visualization during endoscopy, although its impact on serious adverse events remains uncertain . This application underscores the potential of this compound in enhancing diagnostic procedures.
Hepatic Encephalopathy Treatment
Erythromycin has been explored as a treatment option for hepatic encephalopathy, particularly in cirrhotic patients. A study showed that erythromycin could be effectively employed to manage this condition, suggesting its utility beyond traditional antibiotic applications .
Safety Profile and Side Effects
While this compound is generally well tolerated, it is important to consider potential side effects. A notable case reported severe rhabdomyolysis associated with erythromycin administration, emphasizing the need for caution in patients receiving concurrent medications metabolized by the CYP3A4 enzyme system . Monitoring liver function parameters during treatment has also been recommended to ensure patient safety .
Comparative Efficacy with Other Antibiotics
The efficacy of this compound has been compared with other antibiotics in various studies. For example, it was found to be effective against experimental staphylococcal infections and pneumococcal bronchopneumonia, outperforming both the parent compound and other derivatives like erythromycin cyclic 11,12-carbonate .
Data Table: Summary of Therapeutic Applications
Propriétés
Numéro CAS |
30010-41-4 |
|---|---|
Formule moléculaire |
C41H74N2O17 |
Poids moléculaire |
867 g/mol |
Nom IUPAC |
(2S)-2-aminobutanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13.C4H7NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-2(4(8)9)1-3(6)7/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2H,1,5H2,(H,6,7)(H,8,9)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-/m10/s1 |
Clé InChI |
MVGQXQJJZQSBPZ-SVCGJITISA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(=O)O)N)C(=O)O |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(=O)O)N)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Erythromycin aspartate; Erythromycin L-aspartate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















